molecular formula C20H18ClN3O5 B6581125 2-(4-acetyl-2-methoxyphenoxy)-N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide CAS No. 1060348-37-9

2-(4-acetyl-2-methoxyphenoxy)-N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide

Cat. No.: B6581125
CAS No.: 1060348-37-9
M. Wt: 415.8 g/mol
InChI Key: YPZDSHOLFKUUNL-UHFFFAOYSA-N
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Description

2-(4-acetyl-2-methoxyphenoxy)-N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide is a useful research compound. Its molecular formula is C20H18ClN3O5 and its molecular weight is 415.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.0934984 g/mol and the complexity rating of the compound is 845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it is challenging to predict the exact pathways it may influence. Compounds with similar structures have been shown to exhibit a broad range of biological activities, suggesting that this compound may also interact with multiple pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well studied. Its bioavailability, metabolism, and excretion patterns remain unknown. Its molecular structure suggests that it may be well absorbed and distributed throughout the body .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its potential for interacting with multiple targets, it may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about its targets and mode of action, it is difficult to predict how these factors might impact the compound .

Properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5/c1-11-19(20(27)24-9-14(21)5-7-17(24)22-11)23-18(26)10-29-15-6-4-13(12(2)25)8-16(15)28-3/h4-9H,10H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZDSHOLFKUUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)COC3=C(C=C(C=C3)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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